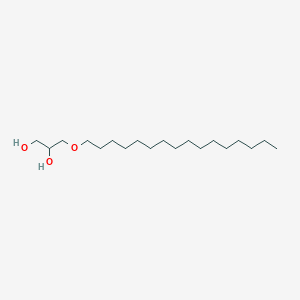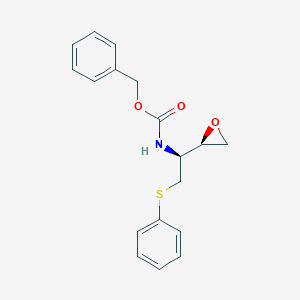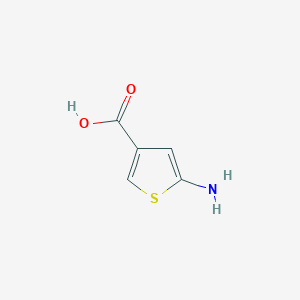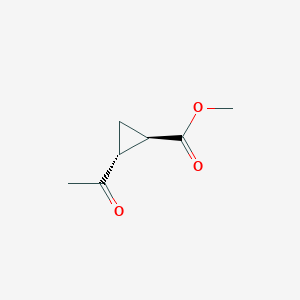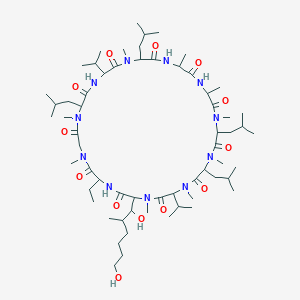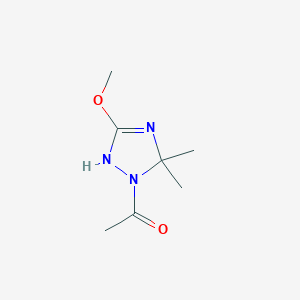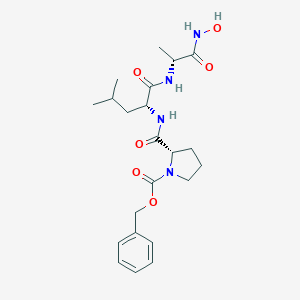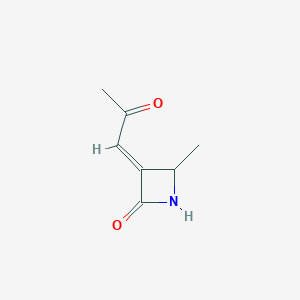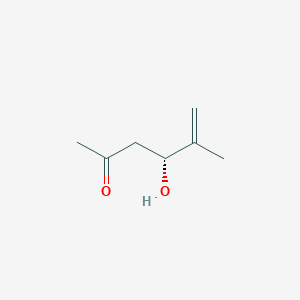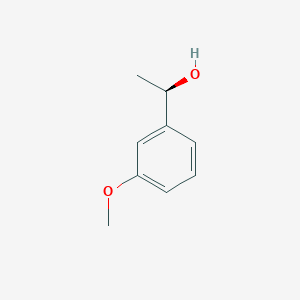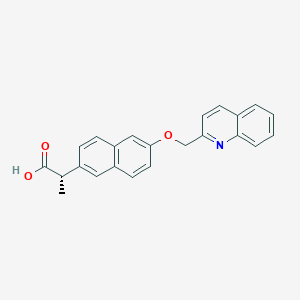
S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, commonly known as MQLNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of MQLNA involves the inhibition of the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. MQLNA binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins. MQLNA also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
MQLNA has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. MQLNA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammation. It has also been found to reduce the levels of prostaglandins in the serum and tissues of animals with inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQLNA has several advantages for lab experiments, including its ability to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. However, MQLNA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on MQLNA, including:
1. Investigating the potential therapeutic applications of MQLNA in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
2. Investigating the potential anti-cancer properties of MQLNA in various types of cancer, such as breast cancer, prostate cancer, and lung cancer.
3. Developing more efficient synthesis methods for MQLNA to increase its yield and purity.
4. Investigating the potential side effects of MQLNA at high concentrations and identifying ways to minimize its toxicity.
5. Developing novel formulations of MQLNA to increase its solubility and bioavailability.
In conclusion, MQLNA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. There are several future directions for the research on MQLNA, including investigating its potential therapeutic applications in various diseases and developing more efficient synthesis methods and novel formulations.
Métodos De Síntesis
MQLNA can be synthesized through a multistep process, starting from 2-naphthol and 8-chloroquinoline. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. This is followed by the reaction of 2-naphthyl chloride with 8-chloroquinoline in the presence of a base to form 2-(8-chloroquinolin-2-yl)phenol. The final step involves the reaction of 2-(8-chloroquinolin-2-yl)phenol with S-methylisothiourea hemisulfate to form MQLNA.
Aplicaciones Científicas De Investigación
MQLNA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. MQLNA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Propiedades
Número CAS |
123016-21-7 |
|---|---|
Nombre del producto |
S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid |
Fórmula molecular |
C23H19NO3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |
Clave InChI |
QWFAMXAVDCZEBZ-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Sinónimos |
S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



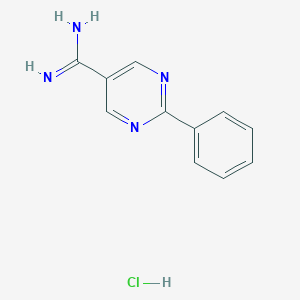
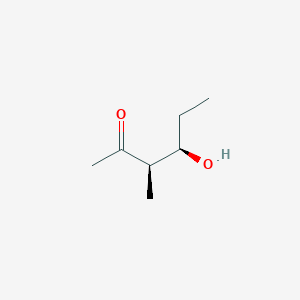
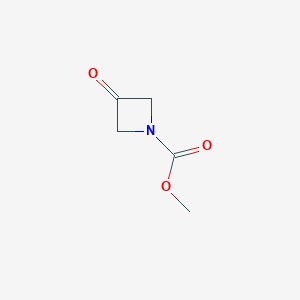
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
